Methyl 5-hydroxypentanoate
Description
Properties
IUPAC Name |
methyl 5-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXTZNBQHSHEKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162145 | |
| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14273-92-8 | |
| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014273928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Process Overview
The two-step synthesis from furfural involves dehydrogenation followed by hydrogenolysis. In the first step, furfural reacts with methanol and water under catalytic dehydrogenation to yield methyl furoate. The second step subjects methyl furoate to hydrogenolysis, producing methyl 5-hydroxypentanoate. A critical advancement in this method, as described in patent CN112441911A, replaces high-concentration methanol with aqueous solutions to improve safety and reduce environmental impact.
Catalytic Systems
Optimization and Yield Data
Key parameters influencing yield include catalyst loading, H₂ pressure, and solvent composition. The patent reports a 97% yield when using water as the primary solvent and optimized catalysts (Table 1).
Table 1: Performance of Catalytic Systems in Patent CN112441911A
| Example | Dehydrogenation Catalyst | Hydrogenolysis Catalyst | Yield (%) |
|---|---|---|---|
| 8 | Cu-Zn-Al | Ru-Pd/TiO₂ | 97 |
| Comp. 4 | Cu-Zn-Al | None | 12 |
Comparative studies highlight the necessity of dual catalysts for efficient hydrogenolysis. Omitting the Ru-Pd system (Comparative Example 4) reduces yields to 12%, underscoring its role in ring-opening.
Industrial Implementation
Continuous flow reactors are preferred for scalability. Challenges include catalyst deactivation due to coke formation, mitigated by periodic regeneration cycles at 400°C under air flow.
Direct Esterification of 5-Hydroxypentanoic Acid
Reaction Conditions and Kinetics
This method involves refluxing 5-hydroxypentanoic acid with methanol in the presence of sulfuric acid (5–10 mol%). The equilibrium-driven reaction follows first-order kinetics, with an activation energy of ~65 kJ/mol.
Yield Optimization
-
Temperature : Reflux at 65°C for 12–24 hours.
-
Water Removal : Use of molecular sieves or Dean-Stark apparatus shifts equilibrium toward ester formation, achieving 75–85% yields.
Industrial-Scale Refinement
Batch reactors with stirred-tank designs dominate production. Post-reaction purification involves fractional distillation (bp 61.5°C at 0.5 Torr) to isolate the ester from unreacted acid and methanol.
Ring-Opening of δ-Valerolactone
Base-Catalyzed Mechanism
δ-Valerolactone undergoes nucleophilic attack by methoxide ions in anhydrous methanol, yielding this compound. Sodium methoxide (10–15 wt%) is typically employed at 25–40°C.
Stereochemical Considerations
The reaction preserves stereochemistry, making it suitable for synthesizing enantiomerically pure esters. Chiral catalysts (e.g., (R)-BINOL) have been explored for asymmetric induction but remain experimental.
Process Intensification
Microwave-assisted synthesis reduces reaction time from 24 hours to 30 minutes, with comparable yields (70–78%). Solvent-free conditions under microwave irradiation further enhance green chemistry metrics.
Comparative Analysis of Methods
| Method | Yield (%) | Safety Profile | Scalability |
|---|---|---|---|
| Furfural Two-Step | 97 | Moderate (H₂ use) | High (continuous) |
| Direct Esterification | 75–85 | Low (acid hazard) | Moderate (batch) |
| δ-Valerolactone Opening | 70–78 | High | Low |
The furfural route excels in yield and scalability but requires stringent safety protocols for H₂ handling. Direct esterification balances simplicity and efficiency, while lactone ring-opening offers stereochemical control at the expense of scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 5-oxopentanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Methyl 5-oxopentanoate
Reduction: 5-hydroxypentanol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Scientific Research Applications
Methyl 5-hydroxypentanoate has various applications across different scientific fields:
Organic Chemistry
- Intermediate in Synthesis: It serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in oxidation and reduction reactions makes it versatile for creating complex molecules.
Biological Studies
- Metabolic Pathway Research: The compound can be utilized to study metabolic pathways involving hydroxylated fatty acids. Research indicates that compounds similar to this compound may play roles in metabolic processes related to energy production and lipid metabolism.
Pharmaceutical Applications
- Drug Development: this compound can be a precursor in the synthesis of drugs targeting various conditions, including cancer and metabolic disorders. Its derivatives are being explored for their potential therapeutic effects .
Data Tables
Table 1: Comparison of Synthesis Methods for this compound
| Method | Reactants | Catalyst | Yield (%) |
|---|---|---|---|
| Esterification | 5-Hydroxypentanoic Acid + Methanol | Sulfuric Acid | High |
| Tetrahydropyran Reaction | Tetrahydropyran-2-one + Sodium Methoxide | Anhydrous Methanol | Moderate |
Table 2: Potential Biological Applications
| Application Area | Description |
|---|---|
| Metabolic Pathways | Investigating energy production mechanisms |
| Drug Development | Precursor for anti-cancer and anti-diabetic drugs |
| Flavoring Agents | Used in the production of food flavorings |
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of this compound as a precursor in synthesizing novel anticancer agents. The research focused on modifying the compound to enhance its efficacy against specific cancer cell lines, highlighting its potential in drug development .
Case Study 2: Metabolic Pathway Analysis
Research involving this compound revealed insights into metabolic pathways associated with fatty acid oxidation. The findings suggested that this compound could influence the regulation of energy metabolism, particularly in muscle tissues.
Mechanism of Action
The mechanism of action of methyl 5-hydroxypentanoate involves its ability to undergo various chemical reactions due to the presence of both hydroxyl and ester functional groups. These functional groups allow it to participate in oxidation, reduction, and substitution reactions, making it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
5-Hydroxypentanoic Acid
- Molecular Formula : C₅H₁₀O₃
- Molecular Weight : 118.13 g/mol .
- Key Differences: The parent carboxylic acid lacks the methyl ester group, resulting in a lower molecular weight and distinct physicochemical properties. Biological Relevance: 5-Hydroxypentanoic acid is a metabolite implicated in exfoliation glaucoma (XFS) and bacterial metabolism. For example, its levels decrease in Acinetobacter baumannii under polymyxin B/rifampicin treatment , while positively correlating with XFS in human aqueous humor .
tert-Butyl 5-Hydroxypentanoate
Benzyl 5-Hydroxypentanoate
(S)-4-((tert-Butoxycarbonyl)Amino)-5-Hydroxypentanoate Methyl Ester
- Molecular Formula: C₁₁H₂₁NO₅
- Molecular Weight : 247.29 g/mol .
- Key Differences: Incorporates a tert-butoxycarbonyl (Boc) protected amino group, making it a key chiral building block in peptide synthesis .
Structural and Functional Group Comparison
Enzyme Interactions
- Linear substrates like 5-hydroxypentanoate exhibit lower turnover numbers (TTNs) in TsaC enzyme systems compared to aromatic analogs, highlighting substrate specificity in enzyme catalysis .
Biological Activity
Methyl 5-hydroxypentanoate, also known as methyl 5-hydroxyvalerate, is a compound that has garnered attention for its potential biological activities and applications in various fields, particularly in pharmaceuticals and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₆H₁₂O₃
- Molar Mass : 132.16 g/mol
- Density : 1.027 g/cm³ (predicted)
- Boiling Point : 61.5 °C (at 0.5 Torr)
- Solubility : Soluble in dichloromethane and ethyl acetate
- CAS Number : 14273-92-8
Synthesis Methods
This compound can be synthesized through various methods, primarily involving the transformation of furfural into methyl furoate followed by hydrogenolysis. Notable methods include:
- Two-Step Method from Furfural :
- Biocatalytic Methods :
Antidiabetic Properties
Recent studies have indicated that this compound may possess antidiabetic effects. It has been observed to influence metabolic pathways related to glucose metabolism and insulin sensitivity. For instance, the compound has been shown to:
- Reduce blood glucose levels in diabetic models.
- Modulate oxidative stress markers, thereby potentially improving pancreatic function .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties, which are crucial in managing chronic diseases such as diabetes and obesity. Research indicates that it may:
- Downregulate pro-inflammatory cytokines (e.g., TNF-α).
- Upregulate antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), contributing to reduced oxidative stress .
Study on Diabetic Rats
A significant study evaluated the effects of poly-herbal granules containing this compound on diabetic rats. Key findings included:
- Weight Reduction : Treated rats showed a significant decline in body weight.
- Biochemical Improvements : Markers such as HbA1c and lipid profiles improved markedly.
- Histopathological Changes : Improvements in pancreatic histology were noted, indicating protective effects against alloxan-induced damage .
Molecular Docking Studies
Molecular docking studies have demonstrated that this compound binds effectively to key metabolic enzymes involved in glucose metabolism. This suggests a mechanism by which the compound exerts its antidiabetic effects, potentially offering insights into drug design for diabetes management .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for Methyl 5-hydroxypentanoate, and how can reaction efficiency be optimized?
this compound is synthesized via acid-catalyzed ring-opening of δ-valerolactone with methanol. A validated protocol involves refluxing δ-valerolactone in anhydrous MeOH with concentrated H₂SO₄ for 26 hours, followed by neutralization with NaHCO₃ and purification via silica plug filtration (yields: 15–61%). Efficiency can be improved by optimizing catalyst concentration, reaction time, and solvent volume. Residual solvent removal under reduced pressure is critical to purity . Alternative enzymatic routes using methyltransferases and monooxygenases (e.g., EC 2.1.1.- and EC 1.14.13.-) from butyrate precursors are also reported but require further validation .
Q. How is this compound characterized structurally and functionally in academic research?
Key characterization methods include:
- ¹H NMR : Peaks at δ 3.67 (COOCH₃), 3.65 (H-5, t, J = 6.4 Hz), and 2.36 (H-2, t, J = 7.3 Hz) confirm ester and hydroxyl groups .
- ¹³C NMR : Signals at 174.3 ppm (ester carbonyl) and 62.3 ppm (C-5 hydroxyl) validate the backbone .
- HRMS : Used to confirm molecular mass (e.g., [M+Na]+ = 255.1208) and detect impurities .
- IR : Peaks at 1733 cm⁻¹ (ester C=O) and 3402 cm⁻¹ (O-H stretch) provide functional group insights .
Advanced Research Questions
Q. What enzymatic pathways involve 5-hydroxypentanoate derivatives, and how can they be leveraged for metabolic engineering?
5-Hydroxypentanoate is a key intermediate in biochemical pathways. For example:
- Gluconolactonase (EC 3.1.1.17) : Converts 5-hydroxypentanoate to 5-valerolactone, a precursor for cyclopentanone synthesis .
- 5-Hydroxypentanoate CoA-transferase (EC 2.8.3.14) : Catalyzes CoA transfer for acyl-CoA formation, enabling entry into β-oxidation or polyhydroxyalkanoate biosynthesis . Researchers can engineer these pathways by overexpressing rate-limiting enzymes or using directed evolution to enhance substrate specificity .
Q. How can stereochemical control be achieved in the synthesis of this compound derivatives?
Stereoselective synthesis requires chiral catalysts or enantioselective enzymes. For instance:
- Stereoselective iodination : demonstrates gram-scale synthesis of (S,E)-4-iodo-1-phenylbut-3-en-1-yl 5-hydroxypentanoate (86% yield) using optimized Pd-catalyzed cross-coupling. NMR (δ 5.75 ppm, dd) and optical rotation ([α]D²⁰ = -34.68°) confirm stereochemical integrity .
- Enzymatic resolution : Lipases or esterases can selectively hydrolyze enantiomers, though this requires screening for compatible biocatalysts .
Q. How should researchers resolve discrepancies in reported NMR data for this compound?
Discrepancies (e.g., δH shifts between studies) arise from solvent polarity, concentration, or instrument calibration. To address this:
- Standardize conditions : Use CDCl₃ for ¹H/¹³C NMR and report solvent-specific shifts .
- Cross-validate : Compare HRMS data (e.g., [M+Na]+ = 397.0271 in vs. 255.1208 in ) to confirm compound identity .
- Replicate protocols : Follow literature methods rigorously, noting deviations in catalyst loading or purification steps .
Q. What strategies improve the scalability of this compound synthesis for industrial research?
- Gram-scale synthesis : achieved 86% yield via optimized stoichiometry (4.4 mmol scale) and inert-atmosphere reflux .
- Continuous flow systems : Reduce reaction time and improve safety for acid-catalyzed esterifications.
- Purification : Replace column chromatography with silica plug filtration (40:60 EtOAc/petroleum ether) to reduce solvent waste .
Data Analysis and Experimental Design
Q. How can researchers design experiments to investigate conflicting bioactivity data for this compound derivatives?
- Dose-response assays : Test compounds across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects.
- Metabolic profiling : Use LC-MS/MS to track derivative stability in biological matrices .
- Control for impurities : HRMS and 2D NMR (e.g., HSQC) can detect byproducts that skew bioactivity results .
Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?
- DFT calculations : Model transition states for ester hydrolysis or lactonization using Gaussian or ORCA.
- Docking simulations : Predict enzyme-substrate interactions (e.g., with EC 2.8.3.14) using AutoDock Vina .
- Retrosynthesis software : Tools like ASKCOS propose viable routes for functionalizing the hydroxyl or ester groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
